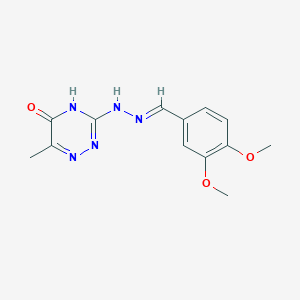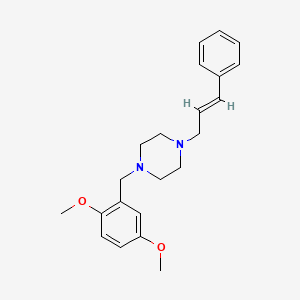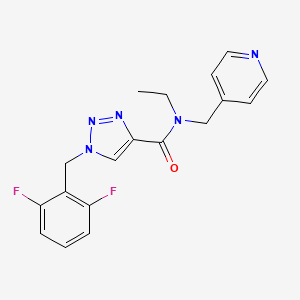![molecular formula C17H19N3O5 B6042485 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-oxo-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6042485.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-oxo-3-pyrrolidinyl)carbonyl]-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-oxo-3-pyrrolidinyl)carbonyl]-2-piperazinone, also known as BDP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit significant pharmacological activity, making it a promising candidate for the development of new drugs.
Wirkmechanismus
1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-oxo-3-pyrrolidinyl)carbonyl]-2-piperazinone acts as a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a key role in the regulation of dopamine signaling in the brain. By inhibiting PDE10A, 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-oxo-3-pyrrolidinyl)carbonyl]-2-piperazinone increases the levels of dopamine in the brain, which can lead to improved cognitive function and a reduction in symptoms associated with various neurological disorders.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-oxo-3-pyrrolidinyl)carbonyl]-2-piperazinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of schizophrenia and Huntington's disease. 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-oxo-3-pyrrolidinyl)carbonyl]-2-piperazinone has also been found to reduce inflammation and oxidative stress, which can contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-oxo-3-pyrrolidinyl)carbonyl]-2-piperazinone is its high potency and selectivity for PDE10A, which makes it a promising candidate for the development of new drugs. However, 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-oxo-3-pyrrolidinyl)carbonyl]-2-piperazinone also has some limitations, including its relatively short half-life and poor solubility in water, which can make it difficult to administer in certain situations.
Zukünftige Richtungen
There are several promising future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-oxo-3-pyrrolidinyl)carbonyl]-2-piperazinone. One area of interest is the development of new drugs based on the structure of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-oxo-3-pyrrolidinyl)carbonyl]-2-piperazinone. Researchers are also exploring the potential use of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-oxo-3-pyrrolidinyl)carbonyl]-2-piperazinone as a treatment for various neurological disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. Additionally, there is ongoing research on the mechanisms of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-oxo-3-pyrrolidinyl)carbonyl]-2-piperazinone and its effects on various biochemical and physiological pathways.
Synthesemethoden
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-oxo-3-pyrrolidinyl)carbonyl]-2-piperazinone involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 5-oxo-3-pyrrolidinecarboxylic acid, followed by the addition of a carbonyl group. This process results in the formation of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-oxo-3-pyrrolidinyl)carbonyl]-2-piperazinone, which can be purified and isolated using various techniques.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-oxo-3-pyrrolidinyl)carbonyl]-2-piperazinone has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit significant activity against a wide range of diseases, including cancer, inflammation, and neurological disorders. 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-oxo-3-pyrrolidinyl)carbonyl]-2-piperazinone has also been studied for its potential use as an antipsychotic and anxiolytic agent.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-oxopyrrolidine-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c21-15-6-12(7-18-15)17(23)20-4-3-19(16(22)9-20)8-11-1-2-13-14(5-11)25-10-24-13/h1-2,5,12H,3-4,6-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITYVNCAJXVNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2CC(=O)NC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-N-(4-methylbenzyl)-3-piperidinecarboxamide](/img/structure/B6042405.png)
![N-[(2-tert-butyl-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide](/img/structure/B6042409.png)

![N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1-(2-pyridinylmethyl)-4-piperidinamine](/img/structure/B6042420.png)
![1-(4-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B6042429.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6042435.png)
![2-[4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6042436.png)


![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B6042459.png)

![N-(4-fluorophenyl)-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6042500.png)
![6-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}nicotinamide](/img/structure/B6042504.png)
![N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methylbenzamide](/img/structure/B6042511.png)